molecular formula C9H13NO2 B8464871 4-Hydroxymethyl-6-propyl-2-oxo-1,2-dihydropyridine

4-Hydroxymethyl-6-propyl-2-oxo-1,2-dihydropyridine

Cat. No. B8464871
M. Wt: 167.20 g/mol
InChI Key: POSROYHPOXSUCN-UHFFFAOYSA-N
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Patent
US05356911

Procedure details

27.8 ml and, after 1 hour at room temperature, a further 27.8 ml of a 1M solution of BH3 in THF are added dropwise at 0° C. to a suspension of 3.0 g (16.6 mmol) of 2-oxo-6-propyl-1,2-dihydroisonicotinic acid and the mixture is stirred for a further hour at room temperature. 66.8 ml of 1N hydrochloric acid and 100 ml of water are added to the now clear solution, and it is stirred at room temperature for 1 hour and extracted three times with 75 ml of ethyl acetate each time. The organic phase is discarded, the aqueous phase is adjusted to a pH of about 7 with satd. NaHCO3 solution and the deposited precipitate is filtered off with suction. The aqueous filtrate is concentrated to dryness in a rotary evaporator and recrystallised from about 80 ml of water together with the first precipitate. 1.28 g (46%) of colourless crystals of m.p. 167° C. are obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
66.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[NH:10][C:9]([CH2:11][CH2:12][CH3:13])=[CH:8][C:4]([C:5](O)=[O:6])=[CH:3]1.Cl.O>C1COCC1>[OH:6][CH2:5][C:4]1[CH:8]=[C:9]([CH2:11][CH2:12][CH3:13])[NH:10][C:2](=[O:1])[CH:3]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3 g
Type
reactant
Smiles
O=C1C=C(C(=O)O)C=C(N1)CCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
66.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for a further hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 75 ml of ethyl acetate each time
FILTRATION
Type
FILTRATION
Details
NaHCO3 solution and the deposited precipitate is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous filtrate is concentrated to dryness in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
recrystallised from about 80 ml of water together with the first precipitate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=CC(NC(=C1)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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